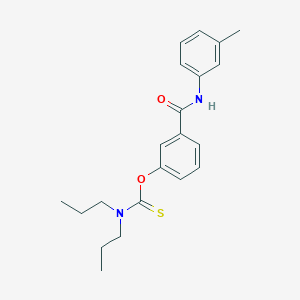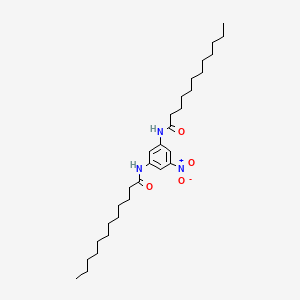![molecular formula C22H19ClN2O2 B11557628 N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide](/img/structure/B11557628.png)
N'-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of a hydrazine group bonded to an acyl group. The presence of the 4-chlorophenyl and 3-methylbenzyl groups in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-[(3-methylbenzyl)oxy]benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the hydrazide group allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-ethoxybenzyl)oxy]benzohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-4-[(4-methoxybenzyl)oxy]benzohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide is unique due to the presence of the 3-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19ClN2O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[(3-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-16-3-2-4-18(13-16)15-27-21-11-7-19(8-12-21)22(26)25-24-14-17-5-9-20(23)10-6-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
SVCZLWDQVWMHMH-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11557551.png)


acetyl}hydrazinylidene)butanamide](/img/structure/B11557558.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11557563.png)
![2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11557566.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11557567.png)
![2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557568.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11557569.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11557571.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11557572.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557576.png)
![4-nitro-N'-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B11557578.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11557599.png)
